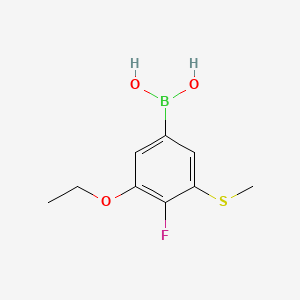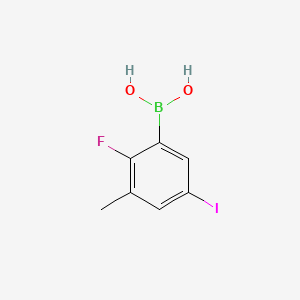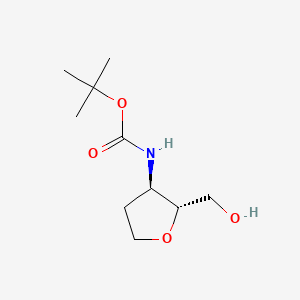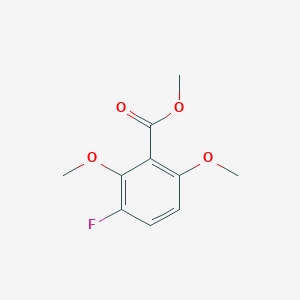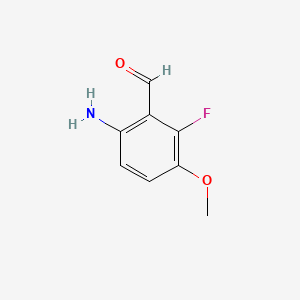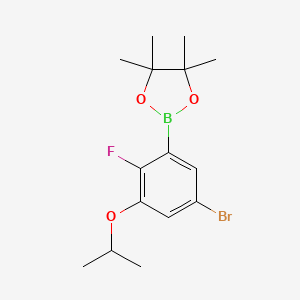![molecular formula C15H10F2O4 B14027609 Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is an organic compound with the molecular formula C15H10F2O4 and a molecular weight of 292.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a difluorohydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate typically involves the esterification of 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-[(2,3-difluoro-6-oxophenyl)carbonyl]benzoate.
Reduction: Formation of 4-[(2,3-difluoro-6-hydroxyphenyl)methanol].
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(2,3-difluorophenyl)carbonyl]benzoate
- Methyl 4-[(2,6-difluorophenyl)carbonyl]benzoate
- Methyl 4-[(2,3-difluoro-4-hydroxyphenyl)carbonyl]benzoate
Uniqueness
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H10F2O4 |
|---|---|
Molekulargewicht |
292.23 g/mol |
IUPAC-Name |
methyl 4-(2,3-difluoro-6-hydroxybenzoyl)benzoate |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)9-4-2-8(3-5-9)14(19)12-11(18)7-6-10(16)13(12)17/h2-7,18H,1H3 |
InChI-Schlüssel |
NQGJXRPQTSCETJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
